molecular formula C17H25ClN2O2 B5766811 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide

Cat. No. B5766811
M. Wt: 324.8 g/mol
InChI Key: SGICUEDZSYBKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of dopamine receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is believed to modulate the activity of the mesocorticolimbic dopamine system, which is involved in the regulation of mood, motivation, and cognition.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to decrease the firing rate of dopamine neurons in the prefrontal cortex and to reduce the release of dopamine in the striatum. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is its high selectivity for the dopamine D4 receptor, which allows for more precise targeting of this receptor subtype in preclinical studies. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide and its potential use in the treatment of neuropsychiatric disorders. One area of interest is the development of more potent and selective antagonists of the dopamine D4 receptor, which may have greater therapeutic potential. Additionally, future studies may explore the potential use of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide in combination with other pharmacological agents, such as NMDA receptor modulators, to enhance its therapeutic effects. Finally, future studies may explore the potential use of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide in animal models of other neuropsychiatric disorders, such as depression and anxiety.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with propionyl chloride to form 4-chloro-3-methylphenyl propionate. This intermediate is then reacted with piperidine and sodium hydride to form N-(1-propyl-4-piperidinyl)-4-chloro-3-methylphenylacetamide. Finally, the product is treated with hydrochloric acid to form 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia and ADHD. In preclinical studies, this compound has been shown to have potent and selective antagonistic effects on the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-3-8-20-9-6-14(7-10-20)19-17(21)12-22-15-4-5-16(18)13(2)11-15/h4-5,11,14H,3,6-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGICUEDZSYBKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide

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